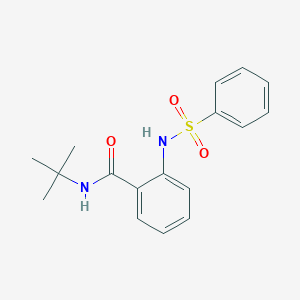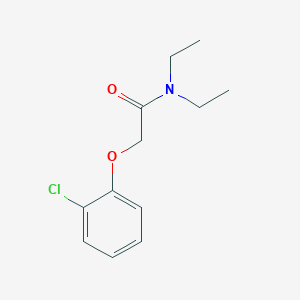![molecular formula C22H21NO3 B5752589 3-[1-(3-acetylphenyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5752589.png)
3-[1-(3-acetylphenyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[1-(3-acetylphenyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid is an organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a pyrrole ring substituted with acetylphenyl and methylphenyl groups, along with a propanoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(3-acetylphenyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.
Substitution Reactions: The acetylphenyl and methylphenyl groups are introduced through electrophilic aromatic substitution reactions.
Formation of Propanoic Acid Moiety: The propanoic acid group can be introduced through a Friedel-Crafts acylation reaction followed by hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
化学反应分析
Types of Reactions
3-[1-(3-acetylphenyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
科学研究应用
3-[1-(3-acetylphenyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用机制
The mechanism of action of 3-[1-(3-acetylphenyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and biological context.
相似化合物的比较
Similar Compounds
3-[1-(3-acetylphenyl)-1H-pyrrol-2-yl]propanoic acid: Lacks the methylphenyl group.
3-[1-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid: Lacks the acetylphenyl group.
3-[1-(3-acetylphenyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]acetic acid: Has an acetic acid moiety instead of propanoic acid.
Uniqueness
3-[1-(3-acetylphenyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid is unique due to the presence of both acetylphenyl and methylphenyl groups on the pyrrole ring, along with the propanoic acid moiety. This specific combination of functional groups contributes to its distinct chemical and biological properties.
属性
IUPAC Name |
3-[1-(3-acetylphenyl)-5-(4-methylphenyl)pyrrol-2-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO3/c1-15-6-8-17(9-7-15)21-12-10-19(11-13-22(25)26)23(21)20-5-3-4-18(14-20)16(2)24/h3-10,12,14H,11,13H2,1-2H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKNREIUUUYOBQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(N2C3=CC=CC(=C3)C(=O)C)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>52.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49669248 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(5-tert-butylfuran-2-carbonyl)amino]benzoic acid](/img/structure/B5752515.png)
![(Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 4-TERT-BUTYLBENZOATE](/img/structure/B5752522.png)


![N'~4~-[(E)-1-(2,5-DIMETHOXYPHENYL)METHYLIDENE]-2-(4-PROPYLPHENYL)-4-QUINOLINECARBOHYDRAZIDE](/img/structure/B5752533.png)


![1-(diphenylmethyl)-4-{[5-(2-thienyl)-3-isoxazolyl]carbonyl}piperazine](/img/structure/B5752548.png)

![N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-3-ethoxybenzamide](/img/structure/B5752564.png)

![N-{[4-(ETHANESULFONAMIDOMETHYL)PHENYL]METHYL}ETHANE-1-SULFONAMIDE](/img/structure/B5752573.png)


